Nickel;nickel(2+);carbonate

Description

Nickel(2+) carbonate (NiCO₃) is an inorganic compound consisting of nickel cations (Ni²⁺) and carbonate anions (CO₃²⁻). It is a water-insoluble green solid that adopts a calcite-like structure with octahedrally coordinated nickel centers . Industrially, the basic nickel carbonate (Ni₃(CO₃)(OH)₄·4H₂O) is more prevalent due to its stability and applications in electroplating, catalysis, and ceramic production . Upon heating, nickel carbonate decomposes to nickel oxide (NiO) and carbon dioxide (CO₂), while treatment with acids liberates CO₂ and forms aqueous Ni²⁺ solutions .

Properties

Molecular Formula |

CNi3O3 |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

nickel;nickel(2+);carbonate |

InChI |

InChI=1S/CH2O3.3Ni/c2-1(3)4;;;/h(H2,2,3,4);;;/q;;;+2/p-2 |

InChI Key |

KSWIIKONLQITSW-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[O-].[Ni].[Ni].[Ni+2] |

Origin of Product |

United States |

Scientific Research Applications

Nickel carbonate basic hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor to synthesize spinel nickel cobaltite nanoparticles for supercapacitor applications.

Biology and Medicine: While specific biological and medical applications are less common, nickel compounds are generally studied for their potential effects and interactions in biological systems.

Industry: Utilized in nickel electroplating, as a catalyst in various chemical reactions, and in the production of nanocrystalline nickel disulfide via solid-state reactions

Mechanism of Action

Nickel carbonate basic hydrate exerts its effects primarily through its chemical reactivity:

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Key Properties of Nickel(2+) Carbonate and Related Compounds

Chemical Reactivity

- Thermal Decomposition: NiCO₃ → NiO + CO₂ (Δ) . Ni(NO₃)₂ → NiO + NO₂ + O₂ (Δ) .

- Acid Treatment :

- Precursor Utility :

Toxicological Considerations

All nickel compounds pose health risks, but their bioavailability varies:

- NiCO₃ and Basic Carbonate: Low water solubility limits acute toxicity but increases chronic exposure risks (e.g., carcinogenicity) .

- NiCl₂ and Ni(NO₃)₂: High solubility enhances systemic absorption, leading to acute kidney and lung damage .

- NiO : Inhalation of particulate matter causes pneumoconiosis .

Research Findings and Innovations

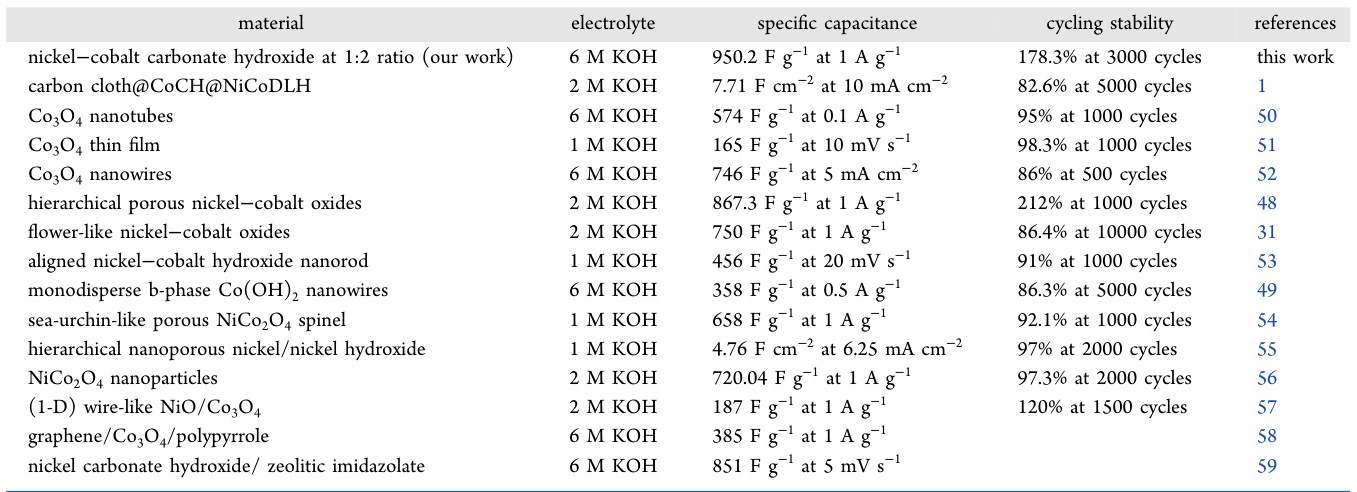

- Electrochemical Performance : Nickel-cobalt carbonate hydroxides (e.g., Ni-Co CH) exhibit superior specific capacitance (e.g., 1,200 F/g at 1 A/g) compared to pure NiCO₃, making them viable for supercapacitors .

- Synthetic Routes : Hydroxycarbonates are synthesized from nickel sulfate or nitrate via precipitation, enabling scalable catalyst production .

- Coordination Chemistry : NiCO₃-derived thiocyanate complexes form ultramicroporous frameworks for gas separation (e.g., propane/methane selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.